
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with the molecular formula C23H40N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. This compound is notable for its unique structural features, including the presence of nonyl and octyl groups, as well as a sulfanyl group attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic synthesis techniques. One common method includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using nonyl and octyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Thioether Formation: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction, where a thiol (e.g., octanethiol) reacts with an appropriate leaving group on the purine ring under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of automated reactors for precise control of reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions on the purine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, thiols, bases like NaH or KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives depending on the nucleophile used
科学的研究の応用
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features allow it to bind selectively to these targets, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.
Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine): Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its long alkyl chains and the presence of a sulfanyl group, which confer distinct physicochemical properties and biological activities compared to other purine derivatives. These features make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
327168-89-8 |
|---|---|
分子式 |
C23H40N4O2S |
分子量 |
436.66 |
IUPAC名 |
3-methyl-7-nonyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H40N4O2S/c1-4-6-8-10-12-13-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-14-11-9-7-5-2/h4-18H2,1-3H3,(H,25,28,29) |
InChIキー |
PULPXYOISJSLKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)
![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)
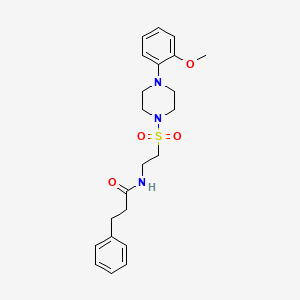
![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
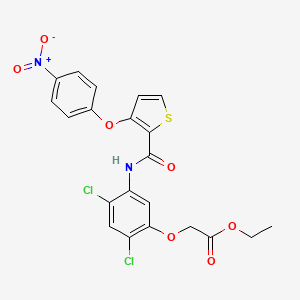
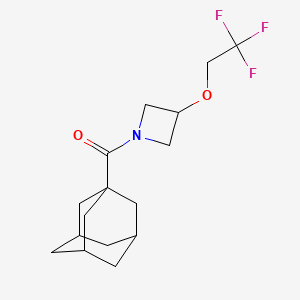
![1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2605233.png)
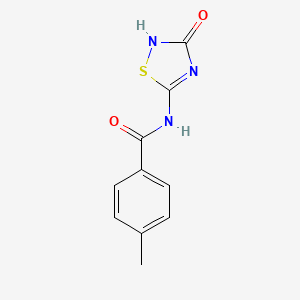
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)

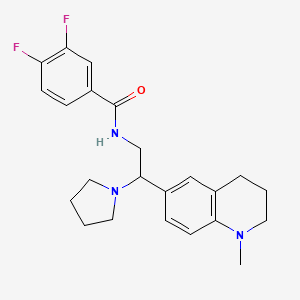
![4-[3-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2605244.png)
![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
